N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Catalog No.
S6708499
CAS No.
946289-35-6
M.F
C18H21N7
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteri...

CAS Number

946289-35-6

Product Name

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

IUPAC Name

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H21N7/c1-13-3-5-14(6-4-13)21-17-15-16(20-8-7-19-15)22-18(23-17)25-11-9-24(2)10-12-25/h3-8H,9-12H2,1-2H3,(H,20,21,22,23)

InChI Key

KFTHKRVLHXONAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C

The exact mass of the compound N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is 335.18584370 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential as an anti-cancer agent:

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (NMP-PPA) is a compound currently under investigation for its potential as an anti-cancer agent. Studies have shown that NMP-PPA can inhibit the growth of various cancer cell lines, including those of breast, colon, and lung cancer []. The mechanism of action by which NMP-PPA exerts its anti-cancer effects is not fully understood, but it is believed to involve multiple pathways, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) [].

Other areas of investigation:

In addition to its potential as an anti-cancer agent, NMP-PPA is also being investigated for its potential applications in other areas of medicine. These include:

  • Antimicrobial activity

    Some studies have shown that NMP-PPA may have antibacterial and antifungal properties []. However, more research is needed to determine the effectiveness of NMP-PPA against different types of microbes.

  • Neuroprotective effects

    NMP-PPA has been shown to protect nerve cells from damage in laboratory models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease []. However, further studies are needed to evaluate the potential therapeutic effects of NMP-PPA in humans.

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound characterized by its complex structure, which includes a pteridine core substituted with a 4-methylphenyl group and a 4-methylpiperazine moiety. The molecular formula of this compound is C_{15}H_{20}N_{4} and it has a molecular weight of approximately 272.35 g/mol. The compound's structure can be represented as follows:

N 4 methylphenyl 2 4 methylpiperazin 1 yl pteridin 4 amine\text{N 4 methylphenyl 2 4 methylpiperazin 1 yl pteridin 4 amine}

This compound is notable for its potential biological activity, particularly in pharmacological applications.

The chemical reactivity of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine includes various types of reactions such as:

  • Substitution Reactions: The pteridine ring can undergo nucleophilic or electrophilic substitutions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The amine groups within the molecule can be oxidized to form corresponding imines or reduced to secondary or tertiary amines.
  • Cyclization: Depending on the reaction conditions, cyclization processes may occur, leading to the formation of more complex structures.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Preliminary research suggests that it may exhibit:

  • Anticancer Properties: The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects: Due to its piperazine component, it may interact with neurotransmitter systems, offering potential benefits in neurodegenerative diseases.

Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves several steps:

  • Formation of Pteridine Core: This can be achieved through cyclocondensation reactions involving appropriate precursors such as aminopyrimidines and aldehydes.
  • Introduction of Piperazine Moiety: This step often involves nucleophilic substitution where 4-methylpiperazine is reacted with the pteridine derivative.
  • Aromatic Substitution: The 4-methylphenyl group can be introduced via electrophilic aromatic substitution methods.

These synthetic routes are crucial for producing the compound in sufficient yields for further research.

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Its anticancer and neuroprotective properties make it a candidate for drug development targeting specific diseases.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex heterocycles with desired biological activities.

Studies on the interactions of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine with biological macromolecules indicate that it may bind effectively to certain enzymes and receptors, influencing their activity. For instance, binding assays have shown affinity towards protein kinases, suggesting its role as a kinase inhibitor. Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into the binding kinetics and thermodynamics.

Several compounds share structural characteristics with N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine. Here are some notable examples:

Compound NameStructureNotable Features
N-(3,5-dimethylphenyl)-2-(3-pyridyl)pteridin-4-amineSimilar pteridine coreExhibits potent kinase inhibition
N-(2-chlorophenyl)-2-(3-pyridyl)pteridin-6-aminesSubstituted pteridineInvestigated for anti-inflammatory properties
N-(phenyl)-2-(morpholinomethyl)pyrimidin-5-aminesDifferent heterocyclic coreKnown for antimicrobial activity

Uniqueness

N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine stands out due to its specific combination of a pteridine structure with both a 4-methylphenyl group and a piperazine moiety. This unique arrangement enhances its potential biological activities compared to similar compounds, making it an interesting subject for further research in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

335.18584370 g/mol

Monoisotopic Mass

335.18584370 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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